molecular formula C3H6 B074515 Propene-2-D1 CAS No. 1184-59-4

Propene-2-D1

Cat. No. B074515
M. Wt: 43.09 g/mol
InChI Key: QQONPFPTGQHPMA-WFVSFCRTSA-N
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Patent
US06323349B2

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[CH2:3]=[CH:4][CH3:5]>>[OH:1][OH:2].[CH2:3]1[O:1][CH:4]1[CH3:5].[CH2:3]=[CH:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
1.7 mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were dosed into the evaporator (100° C.)
CUSTOM
Type
CUSTOM
Details
The gas mixture exiting out of the evaporator

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06323349B2

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[CH2:3]=[CH:4][CH3:5]>>[OH:1][OH:2].[CH2:3]1[O:1][CH:4]1[CH3:5].[CH2:3]=[CH:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
1.7 mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were dosed into the evaporator (100° C.)
CUSTOM
Type
CUSTOM
Details
The gas mixture exiting out of the evaporator

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06323349B2

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[CH2:3]=[CH:4][CH3:5]>>[OH:1][OH:2].[CH2:3]1[O:1][CH:4]1[CH3:5].[CH2:3]=[CH:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
1.7 mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were dosed into the evaporator (100° C.)
CUSTOM
Type
CUSTOM
Details
The gas mixture exiting out of the evaporator

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06323349B2

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[CH2:3]=[CH:4][CH3:5]>>[OH:1][OH:2].[CH2:3]1[O:1][CH:4]1[CH3:5].[CH2:3]=[CH:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
1.7 mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were dosed into the evaporator (100° C.)
CUSTOM
Type
CUSTOM
Details
The gas mixture exiting out of the evaporator

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06323349B2

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[CH2:3]=[CH:4][CH3:5]>>[OH:1][OH:2].[CH2:3]1[O:1][CH:4]1[CH3:5].[CH2:3]=[CH:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
1.7 mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were dosed into the evaporator (100° C.)
CUSTOM
Type
CUSTOM
Details
The gas mixture exiting out of the evaporator

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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